

# ANG1005 for Leptomeningeal Carcinomatosis: A Technical Guide

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## Compound of Interest

Compound Name: ANG1005

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This technical guide provides an in-depth overview of **ANG1005**, a novel peptide-drug conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis. This document consolidates key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action and study designs.

## Core Concept: Overcoming the Blood-Brain Barrier

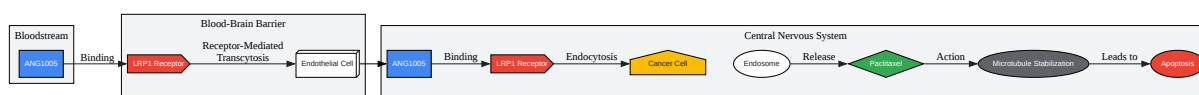
Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2][3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic concentrations.[6][7]

**ANG1005** is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on the endothelial cells of the BBB and cancer cells, to facilitate the transport of **ANG1005** into the CNS.[6][7][9][10][11]

## Mechanism of Action

**ANG1005**'s mechanism of action involves a multi-step process to deliver paclitaxel to cancer cells within the CNS.

- **Systemic Administration and BBB Transport:** Following intravenous administration, **ANG1005** circulates in the bloodstream. The Angiopep-2 moiety of **ANG1005** binds to LRP1 receptors on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-mediated transcytosis, a process that actively transports **ANG1005** across the BBB and into the brain parenchyma.[6][7] This mechanism allows **ANG1005** to bypass the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]
- **Penetration into Cancer Cells:** LRP1 is also overexpressed on various tumor cells, including those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS, **ANG1005** binds to LRP1 on the surface of cancer cells, leading to its internalization via endocytosis.[6]
- **Intracellular Drug Release and Action:** Inside the cancer cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]



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**Diagram 1: ANG1005 Mechanism of Action**

## Preclinical Research Data

Preclinical studies have demonstrated the superior ability of **ANG1005** to penetrate the brain and exert anti-tumor activity compared to paclitaxel alone.

## Brain Uptake Studies

In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake of **ANG1005**. These experiments involve perfusing the brain with a solution containing radiolabeled **ANG1005** or paclitaxel and measuring the amount of radioactivity that enters the brain parenchyma.

Compound	Brain Influx (Kin) (mL/s/g)	Fold Increase vs. Paclitaxel	Reference
125I-ANG1005	$7.3 \pm 0.2 \times 10^{-3}$	86-fold	
3H-paclitaxel	$8.5 \pm 0.5 \times 10^{-5}$	-	
125I-ANG1005 (in vivo)	-	4- to 54-fold	
14C-paclitaxel (in vivo)	-	-	

Table 1: Comparative Brain Uptake of **ANG1005** and Paclitaxel

## In Vitro Cytotoxicity

The cytotoxic activity of **ANG1005** has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that **ANG1005** retains a potent antineoplastic activity comparable to that of paclitaxel.

Cell Line	Tumor Type	ANG1005 IC50 (nM)	Paclitaxel IC50 (nM)	Reference
U87 MG	Glioblastoma	2.7	1.5	[6]
NCI-H460	Non-small cell lung carcinoma	8.3	3.2	[6]

Table 2: In Vitro Cytotoxicity of **ANG1005** and Paclitaxel

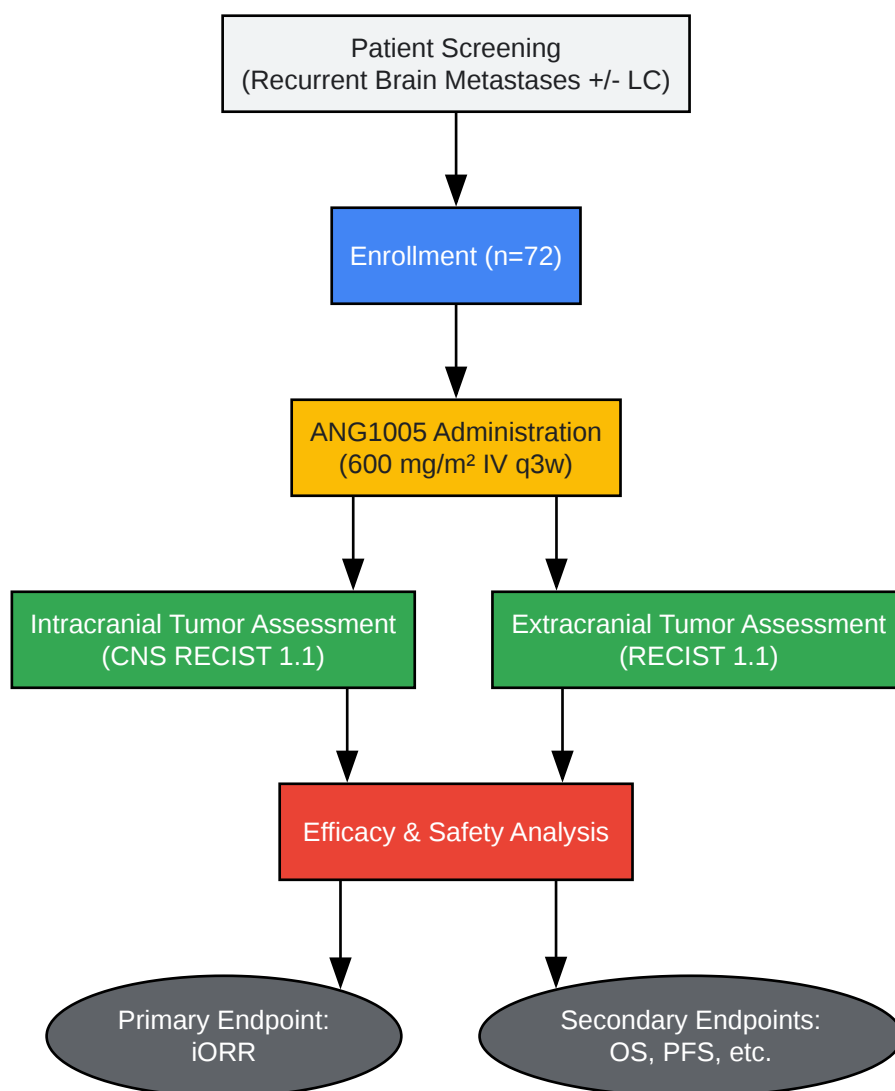
## Clinical Research in Leptomeningeal Carcinomatosis

A key clinical investigation of **ANG1005** in leptomeningeal carcinomatosis was a multicenter, open-label Phase II study (NCT02048059).[8] This study enrolled patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]

### Study Design and Methodology

The study aimed to evaluate the efficacy, safety, and tolerability of **ANG1005** in this patient population.

- **Patient Population:** Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.
- **Treatment Regimen:** **ANG1005** was administered intravenously at a dose of 600 mg/m<sup>2</sup> every 3 weeks.
- **Primary Endpoint:** The primary endpoint was the intracranial objective response rate (iORR) based on CNS RECIST 1.1 criteria.
- **Secondary Endpoints:** Secondary endpoints included extracranial response (RECIST 1.1), progression-free survival (PFS), and overall survival (OS).



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**Diagram 2:** Phase II Clinical Trial Workflow (NCT02048059)

## Clinical Efficacy in Leptomeningeal Carcinomatosis

The study demonstrated notable clinical activity of **ANG1005** in the subset of patients with leptomeningeal carcinomatosis.

Parameter	Value	Reference
Number of Patients (LC Subset)	28	
Intracranial Disease Control	79%	[1]
Median Overall Survival (OS)	8.0 months (95% CI, 5.4–9.4)	[2]
Historical Median OS (Untreated)	2 months	[2]
Historical Median OS (Treated)	3-4 months	

Table 3: Efficacy of **ANG1005** in the Leptomeningeal Carcinomatosis Subset

## Overall Clinical Response and Safety

Across the entire study population of patients with brain metastases, **ANG1005** showed a manageable safety profile and evidence of anti-tumor activity both intracranially and extracranially.

Parameter	Intracranial	Extracranial	Reference
Patient Benefit (Stable Disease or Better)	77%	86%	[6]
Objective Response Rate (Investigator Assessed)	15%	-	[6]
Objective Response Rate (Independent Review)	8%	-	[6]

Table 4: Overall Response in the Phase II Study of **ANG1005**

The safety profile of **ANG1005** was reported to be similar to that of paclitaxel, with myelosuppression being the most common toxicity.[8]

## Experimental Protocols

Detailed, step-by-step protocols for the synthesis and evaluation of **ANG1005** are proprietary. However, based on published literature, the following outlines the general methodologies employed.

### ANG1005 Synthesis and Conjugation

The synthesis of **ANG1005** involves a multi-step chemical process.[\[6\]](#)

- **Activation of Paclitaxel:** Paclitaxel is first reacted with succinic anhydride to form 2'-succinyl-paclitaxel. This intermediate is then activated with N-hydroxysuccinimide (NHS) to create 2'-succinyl-NHS-paclitaxel.
- **Conjugation to Angiopep-2:** The activated paclitaxel is then conjugated to the Angiopep-2 peptide. The reaction is performed in a solution of dimethyl sulfoxide (DMSO) and Ringer's solution at a controlled pH and temperature.[\[6\]](#) The amino groups on the Angiopep-2 peptide react with the NHS ester of paclitaxel to form stable amide bonds, resulting in the **ANG1005** conjugate with three paclitaxel molecules per peptide.[\[6\]](#)
- **Purification and Analysis:** The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and is characterized to confirm its structure.[\[6\]](#)

### In Situ Brain Perfusion

This technique is used to measure the transport of substances across the BBB in rodents.[\[6\]](#)  
[\[12\]](#)

- **Animal Preparation:** Anesthetized rodents are surgically prepared to isolate the carotid artery for perfusion.
- **Perfusion:** A perfusion fluid containing the radiolabeled compound (e.g., <sup>125</sup>I-**ANG1005** or <sup>3</sup>H-paclitaxel) is infused into the carotid artery at a constant rate.[\[6\]](#)[\[12\]](#)
- **Washout:** After a set perfusion time, the brain is flushed with a tracer-free solution to remove the compound from the cerebral vasculature.[\[6\]](#)

- **Sample Collection and Analysis:** The brain is then harvested, and the amount of radioactivity in the brain parenchyma is measured using a gamma or beta counter.[6][12] The brain influx coefficient ( $K_{in}$ ) is calculated to quantify the rate of transport across the BBB.

## In Vitro Cytotoxicity Assay

The anti-proliferative activity of **ANG1005** is assessed using cell-based assays.[6]

- **Cell Culture:** Human cancer cell lines are cultured in 96-well plates.[6]
- **Drug Incubation:** The cells are incubated with varying concentrations of **ANG1005** or paclitaxel for a specified period (e.g., 48 hours).[6]
- **Cell Viability Assessment:** Cell viability is measured using methods such as the [3H]thymidine incorporation assay, which quantifies DNA synthesis as a measure of cell proliferation.[6]
- **IC50 Determination:** The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[6]

## Conclusion and Future Directions

**ANG1005** represents a promising strategy for the treatment of leptomeningeal carcinomatosis by effectively delivering paclitaxel across the blood-brain barrier. The preclinical data demonstrates significantly enhanced brain uptake, and the Phase II clinical trial has shown encouraging signs of clinical activity and a manageable safety profile in a heavily pre-treated patient population with a high unmet medical need.

Future research should focus on:

- Identifying predictive biomarkers to select patients most likely to respond to **ANG1005**.
- Exploring combination therapies to enhance the efficacy of **ANG1005**.
- Conducting larger, randomized controlled trials to definitively establish the clinical benefit of **ANG1005** in leptomeningeal carcinomatosis.



This technical guide provides a comprehensive foundation for researchers and drug development professionals working on advancing therapies for CNS malignancies. The data and methodologies presented herein should serve as a valuable resource for the continued investigation and development of **ANG1005** and similar brain-penetrant therapeutics.

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